molecular formula C20H17Cl2N3O5 B12011420 ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate CAS No. 444771-51-1

ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B12011420
CAS No.: 444771-51-1
M. Wt: 450.3 g/mol
InChI Key: LEGUYBRAARGLCI-UHFFFAOYSA-N
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Description

Ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a dichlorophenoxy group, an indole moiety, and an ethyl acetate ester. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to Indole Derivative: The hydrazone is then subjected to cyclization under acidic or basic conditions to form the indole derivative.

    Esterification: The final step involves the esterification of the indole derivative with ethyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest. It can be used in the development of new pharmaceuticals and bioactive molecules.

Medicine

In medicinal chemistry, ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(3Z)-3-{[4-(2,4-dichlorophenoxy)butanoyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
  • Ethyl [(3Z)-3-{[(4-hydroxy-3-methoxyphenyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
  • Ethyl [(3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Uniqueness

Ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is unique due to its specific dichlorophenoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

444771-51-1

Molecular Formula

C20H17Cl2N3O5

Molecular Weight

450.3 g/mol

IUPAC Name

ethyl 2-[3-[[2-(2,4-dichlorophenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C20H17Cl2N3O5/c1-2-29-18(27)10-25-15-6-4-3-5-13(15)19(20(25)28)24-23-17(26)11-30-16-8-7-12(21)9-14(16)22/h3-9,28H,2,10-11H2,1H3

InChI Key

LEGUYBRAARGLCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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